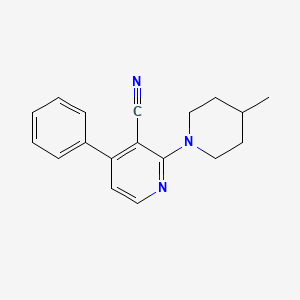

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile

Description

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at positions 2, 3, and 2. The 2-position is occupied by a 4-methylpiperidin-1-yl group, the 3-position by a carbonitrile moiety, and the 4-position by a phenyl ring. This structure places it within a broader class of pyridine-carbonitrile derivatives, which are often explored for their pharmacological and material science applications due to their electronic and steric tunability .

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-14-8-11-21(12-9-14)18-17(13-19)16(7-10-20-18)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJHBRUDXPSULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves several steps. One common method includes the reaction of 4-phenylpyridine-3-carbonitrile with 4-methylpiperidine under specific conditions. The reaction typically requires a base such as potassium hydroxide and a solvent like ethylene glycol. The mixture is refluxed for a certain period, followed by cooling and dilution with water to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

While direct synthesis protocols for this compound are not explicitly documented, its structure suggests preparation via:

-

Nucleophilic substitution : Reaction of 2-chloro-4-phenylpyridine-3-carbonitrile with 4-methylpiperidine under basic conditions .

-

Cyano-group retention : The nitrile group at position 3 is typically retained during synthesis, as seen in similar pyridine-carbonitriles .

Cyano Group (-C≡N)

The nitrile group participates in:

-

Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions. For example, analogous compounds like 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergo hydrolysis to form pyridone derivatives .

-

Cyclization : With thiourea or phenylisothiocyanate to form thiazole or triazole rings .

Example Reaction

Reaction with thiourea in ethanol under reflux yields thioxo-pyridine derivatives :

Piperidine Substituent

The 4-methylpiperidin-1-yl group at position 2 can undergo:

-

Alkylation/Acylation : Reactivity at the secondary amine site, forming quaternary ammonium salts or amides .

-

Ring-opening : Under strong acidic conditions, though stability in moderate pH is expected .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs substitutions to specific positions:

-

Nitration/Sulfonation : Likely occurs at the phenyl group (position 4) due to its electron-donating nature.

-

Halogenation : Meta to the nitrile group on the pyridine ring .

Metal Complex Formation

Pyridine-carbonitriles often coordinate with transition metals via the nitrile or pyridyl nitrogen. For example:

Table 1: Hypothetical Metal Complexation

| Metal Ion | Geometry | Binding Sites | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Octahedral | Pyridine-N, Nitrile-N | ~4.5–5.2 (estimated) |

| Ni²⁺ | Square-planar | Pyridine-N | ~3.8–4.3 (estimated) |

Derivatization for Biological Activity

Structural analogs show:

-

Antibacterial activity : Via hydrazide formation (e.g., 3-cyano-pyridin-2-yl-2-phenylacetohydrazide) .

-

Cytotoxicity : Enhanced by metal coordination (e.g., Cu complexes in pyridine-thiophene derivatives) .

Stability and Degradation

-

Thermal stability : Likely decomposes above 250°C (based on pyridine-carbonitrile analogs) .

-

Photodegradation : Susceptible to UV-induced cleavage of the nitrile group .

Key Research Gaps

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies indicate that 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile exhibits promising anticancer properties. The compound has been investigated for its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, it has shown effectiveness against certain breast cancer cell lines, demonstrating a capacity to induce apoptosis and disrupt microtubule dynamics, which are critical for cell division .

1.2 Neuropharmacological Properties

This compound is also being studied for its neuropharmacological effects. Its structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, which could lead to therapeutic benefits in conditions such as anxiety and depression .

Inhibitory Mechanisms

2.1 Akt Pathway Inhibition

One of the significant mechanisms of action for this compound is its ability to inhibit the Akt signaling pathway, which is crucial in regulating cell survival and metabolism. This pathway is often dysregulated in cancer, making the compound a candidate for further development as an anticancer agent targeting Akt activity .

2.2 Histamine Receptor Modulation

The compound has also been identified as a potential modulator of histamine receptors, particularly the H4 receptor. Inhibitors of this receptor have implications in treating allergic responses and inflammatory diseases, indicating another avenue for the compound's application in pharmacotherapy .

Synthesis and Structural Insights

3.1 Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through multi-step reactions involving piperidine derivatives and pyridine carbonitriles, showcasing the versatility of synthetic methodologies applicable to its production .

3.2 Structural Characteristics

The molecular structure of this compound features a pyridine ring substituted with a piperidine moiety and a phenyl group, contributing to its biological activity. Understanding these structural characteristics aids in predicting its interactions with biological targets and optimizing its pharmacological properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to develop stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The pyridine-3-carbonitrile scaffold is shared across multiple compounds in the evidence, but substituent variations significantly influence properties:

Key Insights :

- Piperidine vs.

- Aromatic Substituents : The phenyl group at position 4 in the target compound contributes to planarity and π-π stacking, whereas methoxy () or thiophene () substituents alter electronic distribution and bioactivity .

Biological Activity

2-(4-Methylpiperidin-1-yl)-4-phenylpyridine-3-carbonitrile, also known as compound 860650-53-9, is a member of the piperidine derivatives class, which are widely recognized for their diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of Akt, a serine/threonine kinase involved in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt activity can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies .

Biological Activity Overview

The compound has shown promise in several biological assays:

- Anticancer Activity : Studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in hypopharyngeal tumor cells with better efficacy than conventional drugs like bleomycin .

- Enzyme Inhibition : The compound's structural features allow it to interact with enzymes involved in critical biochemical pathways. Its ability to inhibit Akt suggests potential applications in cancer treatment by targeting signaling pathways that promote tumor growth .

Data Tables

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that this compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .

- Mechanistic Insights : Another investigation focused on the mechanistic pathways influenced by this compound. It was found that the inhibition of Akt led to downstream effects on mTOR signaling pathways, which are crucial for cell growth and survival. This positions this compound as a valuable candidate for further development in targeted cancer therapies .

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

- In vitro Studies : In vitro assays have confirmed its role as an effective inhibitor of cell growth in various cancer models.

- Potential Therapeutic Applications : The compound is being explored for its potential use in combination therapies to enhance the effectiveness of existing anticancer drugs while minimizing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.